1-Bromo-2,4-di-tert-butoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
184291-70-1 |
|---|---|
Molecular Formula |
C14H21BrO2 |
Molecular Weight |
301.22 g/mol |
IUPAC Name |
1-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H21BrO2/c1-13(2,3)16-10-7-8-11(15)12(9-10)17-14(4,5)6/h7-9H,1-6H3 |
InChI Key |
NZQDCGPRELLXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Br)OC(C)(C)C |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of 1 Bromo 2,4 Di Tert Butoxybenzene
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wordpress.com For a substrate like 1-Bromo-2,4-di-tert-butoxybenzene, the electron-donating nature of the tert-butoxy (B1229062) groups can influence the oxidative addition step, while their steric bulk primarily impacts the transmetalation and reductive elimination steps of the catalytic cycle.
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.orgresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov
The coupling of sterically hindered aryl bromides like this compound is challenging due to the difficulty in bringing the bulky coupling partners together on the palladium center. This has spurred the development of specialized catalyst systems. Key to overcoming this steric barrier is the design of appropriate phosphine (B1218219) ligands that can stabilize the palladium catalyst and facilitate the crucial steps of the catalytic cycle.
Bulky and electron-rich phosphine ligands have proven to be particularly effective. These ligands promote the formation of monoligated palladium species, which are believed to be the active catalytic species in many cross-coupling reactions. The steric bulk on the ligand can accelerate the reductive elimination step, which is often the rate-limiting step in the coupling of hindered substrates.
Several classes of ligands have been developed for this purpose. For instance, biarylphosphine ligands, such as those developed by Buchwald and Fu, have shown great efficacy. Ligands like RuPhos and XPhos are designed with bulky substituents that create a large "pocket" around the palladium atom, facilitating the coupling of sterically demanding substrates. wordpress.com
Another successful approach involves the use of N-heterocyclic carbene (NHC) ligands. These ligands are strong σ-donors and can form very stable complexes with palladium, leading to highly active and robust catalysts. Acenaphthoimidazolylidene palladium complexes, for example, have been shown to be highly efficient for the Suzuki-Miyaura coupling of sterically hindered substrates, providing excellent yields with low catalyst loadings under mild conditions. nih.gov The combination of flexible steric bulk and strong σ-donor properties of these NHC ligands is crucial for their high catalytic activity. nih.gov
The choice of base is also critical. While common bases like sodium carbonate or potassium phosphate (B84403) are often used, more hindered substrates may require stronger, non-coordinating bases like potassium tert-butoxide to facilitate the transmetalation step. nih.gov
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides This table presents catalyst systems reported to be effective for sterically hindered substrates analogous to this compound.
| Catalyst/Ligand | Substrate Type | Key Features |
|---|---|---|
| Pd/BI-DIME | Extremely hindered biaryls | Effective for substrates with ortho-isopropyl substituents. wordpress.com |
| Acenaphthoimidazolylidene Pd complexes | Sterically hindered aryl bromides/chlorides | High efficiency, low catalyst loading, mild conditions. nih.gov |
| Pd-AntPhos | Di-ortho-substituted aryl halides | High reactivity, broad substrate scope for hindered substrates. scispace.com |
| Biaryl phosphacycle ligands | Deactivated, sterically hindered aryl chlorides | Effective for electron-deficient and hindered substrates. wordpress.com |
The scope of the Suzuki-Miyaura coupling with this compound is expected to be broad, provided that an appropriate catalyst system is employed. The reaction should be compatible with a variety of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents.
However, limitations may arise with particularly bulky boronic acids. For example, the coupling with ortho-substituted arylboronic acids would likely require highly specialized ligands and optimized reaction conditions to achieve good yields. The formation of tetra-ortho-substituted biaryls is a known challenge in Suzuki-Miyaura coupling, though successful examples have been reported with advanced catalyst systems. nih.gov
Alkenylboronic acids and their esters are also viable coupling partners, leading to the formation of styrenyl derivatives. nih.gov The reaction with alkylboronic acids, particularly those with β-hydrogens, can be more challenging due to the competing β-hydride elimination pathway. However, the use of specific ligands like AntPhos has enabled the successful coupling of secondary alkylboronic acids with sterically demanding aryl halides. scispace.com
Table 2: Illustrative Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with Various Boronic Acids The following data is for the coupling of 2,4,6-triisopropylphenyl bromide, a sterically hindered substrate.
| Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| Cyclohexylboronic acid | Pd(OAc)2 / AntPhos | High |
| Phenylboronic acid | Pd(OAc)2 / BI-DIME | Moderate |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of aryl amines. nih.govresearchgate.net For a sterically hindered substrate like this compound, this reaction would lead to the formation of N-(2,4-di-tert-butoxyphenyl)amines, which are valuable building blocks in medicinal chemistry and materials science.
The success of the Buchwald-Hartwig amination on sterically hindered aryl bromides is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential to facilitate the reaction. Ligands such as SPhos and XPhos have been shown to be effective in the amination of challenging substrates.
The reaction is generally compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines. The use of ammonia (B1221849) equivalents, such as benzophenone (B1666685) imine, allows for the synthesis of primary anilines. wordpress.com
Other palladium-catalyzed cross-coupling reactions can also be adapted for the functionalization of this compound.
The Negishi coupling , which employs organozinc reagents, is known for its high functional group tolerance. nih.gov The coupling of this compound with an organozinc reagent would provide a route to alkylated or arylated derivatives. For electron-rich aryl bromides, the use of ligands like dppf can be beneficial. thaiscience.info
The Stille coupling utilizes organotin reagents and is also a versatile C-C bond-forming reaction. thaiscience.infonih.gov While the toxicity of organotin compounds is a drawback, the reaction is known for its tolerance of a wide variety of functional groups. nsf.gov The coupling of this compound with an organostannane would require a palladium catalyst, often with a phosphine ligand like triphenylphosphine. nih.gov
The Sonogashira coupling is a method for the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl group onto the 2,4-di-tert-butoxyphenyl scaffold. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain applications.
Palladium-catalyzed cross-coupling reactions can also be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds.
The C-O cross-coupling of this compound with alcohols or phenols provides a route to diaryl ethers or alkyl aryl ethers. The coupling with tertiary alcohols, such as tert-butanol, to form aryl tert-butyl ethers has been successfully achieved with unactivated aryl halides using bulky biarylphosphine ligands. Given the steric hindrance of this compound, such a reaction would likely require a highly active catalyst system.
The C-S cross-coupling of this compound with thiols would yield aryl thioethers. Palladium-catalyzed methods, often using ferrocene-based ligands like 1,1'-bis(diisopropylphosphino)ferrocene, have been developed for the general and efficient coupling of aryl halides with thiols. More recently, visible-light-promoted, metal-free C-S cross-coupling reactions have also been reported, offering a milder and more environmentally friendly alternative.
Suzuki-Miyaura Coupling for Biaryl Systems
Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound
Nucleophilic aromatic substitution (SNAr) on this compound is a key transformation, though the bulky tert-butoxy groups introduce significant steric hindrance that influences reactivity. The electron-donating nature of these alkoxy groups deactivates the aromatic ring towards nucleophilic attack, making harsh reaction conditions often necessary.
Reactivity with Oxygen-Based Nucleophiles
The substitution of the bromine atom in this compound with oxygen-based nucleophiles, such as hydroxides and alkoxides, generally requires forcing conditions due to the electron-rich nature of the benzene (B151609) ring and steric shielding by the tert-butoxy groups. These reactions are typically performed at elevated temperatures and may require the use of a catalyst to proceed at a reasonable rate. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) under reflux conditions can lead to the formation of 1-methoxy-2,4-di-tert-butoxybenzene. The presence of a copper catalyst, such as copper(I) iodide, can facilitate this transformation, characteristic of an Ullmann condensation-type reaction.
Table 1: Representative SNAr Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagents & Conditions | Product |
| Hydroxide | NaOH, H₂O/dioxane, high T, high P | 2,4-di-tert-butoxyphenol |
| Methoxide | NaOMe, MeOH, reflux, CuI (cat.) | 1-methoxy-2,4-di-tert-butoxybenzene |
Reactivity with Nitrogen-Based Nucleophiles
Similar to oxygen-based nucleophiles, nitrogen-based nucleophiles such as ammonia and amines react with this compound under demanding conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a more versatile and milder route to C-N bond formation. This method allows for the coupling of a wide range of primary and secondary amines with the aryl bromide. For example, the reaction with morpholine (B109124) in the presence of a palladium catalyst and a strong base like sodium tert-butoxide yields 4-(2,4-di-tert-butoxyphenyl)morpholine.
Table 2: Buchwald-Hartwig Amination with Nitrogen-Based Nucleophiles
| Amine | Catalyst System | Product |
| Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(2,4-di-tert-butoxyphenyl)morpholine |
| Aniline | Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ | N-(2,4-di-tert-butoxyphenyl)aniline |
Chemo- and Regioselective Considerations in SNAr Pathways
The substitution on this compound is highly regioselective, with the nucleophile exclusively replacing the bromine atom. The bulky tert-butoxy groups at the ortho and para positions effectively block other positions from nucleophilic attack. Chemoselectivity becomes a factor when other reactive functional groups are present in the nucleophile or on the aromatic ring. However, due to the inherent stability of the tert-butoxy groups under typical SNAr conditions, they generally remain intact. The primary challenge in these reactions is overcoming the low reactivity of the substrate rather than controlling selectivity.
Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation
Metal-halogen exchange is a powerful method for converting the relatively unreactive aryl bromide into highly reactive organometallic species, which can then be used in a variety of synthetic transformations.
Lithium-Halogen Exchange for Organolithium Species (e.g., with n-butyllithium, tert-butyllithium)
The reaction of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), leads to a rapid lithium-halogen exchange to form 2,4-di-tert-butoxyphenyllithium. researchgate.netnih.gov This reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent side reactions. harvard.edu The resulting organolithium reagent is a potent nucleophile and a strong base, enabling subsequent reactions with a wide array of electrophiles. The choice between n-BuLi and t-BuLi can influence the reaction's efficiency and cleanliness, with t-BuLi often being more reactive. nih.gov
Table 3: Generation and Quenching of 2,4-di-tert-butoxyphenyllithium
| Organolithium Reagent | Quenching Electrophile | Product |
| n-BuLi | CO₂ | 2,4-di-tert-butoxybenzoic acid |
| t-BuLi | DMF | 2,4-di-tert-butoxybenzaldehyde |
Magnesium-Halogen Exchange for Grignard Reagent Formation
The formation of the corresponding Grignard reagent, (2,4-di-tert-butoxyphenyl)magnesium bromide, is achieved by treating this compound with magnesium metal in an ether solvent like THF or diethyl ether. wikipedia.org The reaction is often initiated by the addition of a small amount of an activator, such as iodine or 1,2-dibromoethane, to the magnesium turnings. wikipedia.org The resulting Grignard reagent is a strong nucleophile and is widely used for the formation of new carbon-carbon bonds. youtube.commasterorganicchemistry.com For example, it can react with aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively, after an acidic workup. youtube.com
Table 4: Synthesis and Reactions of (2,4-di-tert-butoxyphenyl)magnesium bromide
| Reaction with Electrophile | Product |
| Formaldehyde | (2,4-di-tert-butoxyphenyl)methanol |
| Acetone | 2-(2,4-di-tert-butoxyphenyl)propan-2-ol |
Subsequent Trapping Reactions and Further Synthetic Elaborations
The generation of organometallic intermediates from this compound, primarily through lithium-halogen exchange or Grignard reagent formation, opens up a vast landscape of synthetic possibilities. These highly reactive species can be trapped with a range of electrophiles to introduce new functional groups onto the aromatic ring.
The formation of the corresponding aryllithium species, 2,4-di-tert-butoxyphenyllithium, is typically achieved by treating the parent bromide with an organolithium reagent such as n-butyllithium or tert-butyllithium in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures. Similarly, the Grignard reagent, 2,4-di-tert-butoxyphenylmagnesium bromide, can be prepared by reacting this compound with magnesium turnings.
Once formed, these organometallic intermediates are powerful nucleophiles and can react with various electrophiles. For instance, carboxylation can be achieved by quenching the organometallic reagent with carbon dioxide (dry ice), leading to the formation of 2,4-di-tert-butoxybenzoic acid. Another common transformation is formylation, where an electrophile such as N,N-dimethylformamide (DMF) is used to introduce a formyl group, yielding 2,4-di-tert-butoxybenzaldehyde. These reactions provide valuable pathways to highly functionalized aromatic compounds.
While specific yields for the trapping of organometallic derivatives of this compound are not extensively reported in the literature, analogous reactions with structurally similar compounds provide insight into the expected efficiency of these transformations. The following table illustrates typical conditions and outcomes for such reactions based on analogous systems.
Table 1: Representative Trapping Reactions of Aryl Organometallic Intermediates
| Aryl Halide Precursor | Organometallic Reagent | Electrophile | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1-Bromo-4-tert-butylbenzene | 4-tert-butylphenyllithium | CO₂ | 4-tert-butylbenzoic acid | >95 |
| 1-Bromo-4-tert-butylbenzene | 4-tert-butylphenyllithium | DMF | 4-tert-butylbenzaldehyde | ~80 |
| 2,5-Di-t-butylbromobenzene | 2,5-Di-t-butylphenyllithium | CO₂ | 2,5-Di-t-butylbenzoic acid | Not specified researchgate.net |
Reduction Chemistry of the Aryl Bromide Moiety
The conversion of the aryl bromide in this compound to a carbon-hydrogen bond, effectively yielding 1,3-di-tert-butoxybenzene, is a fundamental transformation. This can be accomplished through several reductive methods.
Catalytic Hydrogenation Methods
Catalytic hydrogenation offers a clean and efficient method for the hydrodehalogenation of aryl halides. This process typically involves the use of a transition metal catalyst, most commonly palladium, and a source of hydrogen. The reaction can be carried out using hydrogen gas, often under pressure, or through catalytic transfer hydrogenation, where a hydrogen donor molecule such as formic acid, ammonium (B1175870) formate, or cyclohexene (B86901) is employed in the presence of the catalyst.
For the reduction of this compound, a heterogeneous catalyst like palladium on carbon (Pd/C) is often utilized. The reaction is typically run in a solvent such as ethanol (B145695) or ethyl acetate. The efficiency of the hydrogenation is influenced by factors including catalyst loading, hydrogen pressure, temperature, and the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
The table below summarizes typical conditions for the catalytic hydrogenation of related aryl bromides, which can be considered representative for the reduction of this compound.
Table 2: Typical Conditions for Catalytic Hydrogenation of Aryl Bromides
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Yield (%) |
|---|---|---|---|---|---|---|
| Bromoarene | Pd/C | H₂ | Ethanol | Room Temp. | 1-10 atm | >95 |
| Bromoarene | Pd(OAc)₂/Ligand | HCOOH | DMF | 80-100 | - | High |
| Bromoarene | Ni Complex | t-BuMgCl | THF/Et₂O | 70 | - | 67 chemicalbook.com |
Hydride-Based Reduction Pathways (e.g., using lithium aluminum hydride)
Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing aryl halides to the corresponding arenes. researchgate.net The reaction proceeds via nucleophilic attack of the hydride ion on the carbon bearing the halogen. The reactivity of aryl halides towards LiAlH₄ follows the order I > Br > Cl > F. researchgate.net
The reduction of this compound with LiAlH₄ is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). researchgate.net The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate. orgsyn.org Following the reduction, a careful workup is necessary to quench the excess hydride reagent and decompose the aluminum salts.
While specific data for the LiAlH₄ reduction of this compound is scarce, the general conditions for the reduction of aryl bromides are well-established.
Table 3: General Conditions for Hydride-Based Reduction of Aryl Bromides
| Substrate | Hydride Reagent | Solvent | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|
| Aryl Bromide | LiAlH₄ | THF | 25 - 66 | 1 - 24 |
| Aryl Bromide | LiAlH₄ | Diethyl Ether | 25 - 35 | 1 - 24 |
Mechanistic Investigations and Stereoelectronic Influences
Elucidation of Steric Hindrance Effects from Di-tert-butoxy Groups on Reaction Pathways
The two tert-butoxy (B1229062) groups on 1-Bromo-2,4-di-tert-butoxybenzene create a sterically congested environment around the aromatic ring. This steric bulk is a primary determinant in its chemical reactivity, influencing catalyst choice, reaction efficiency, and the regiochemical outcome of substitution reactions.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in carbon-carbon bond formation. However, substrates with significant steric hindrance, like this compound, pose a considerable challenge. The bulky tert-butoxy groups ortho and para to the bromine atom can physically block the approach of the metal catalyst to the C-Br bond, thereby impeding the crucial oxidative addition step of the catalytic cycle. mdpi.comuwindsor.ca
To overcome this steric impediment, specialized catalyst systems are required. Research on sterically demanding aryl halides has shown that catalysts bearing bulky, electron-rich ligands are highly effective. rsc.orgorganic-chemistry.org These ligands, often bulky phosphines or N-heterocyclic carbenes (NHCs), are thought to promote the formation of a coordinatively unsaturated, highly reactive low-ligated palladium(0) species that can more readily access the hindered reaction site. organic-chemistry.orgorganic-chemistry.org For instance, ligands such as AntPhos, BI-DIME, and various Buchwald biarylphosphines have been successfully employed in Suzuki-Miyaura couplings of di-ortho-substituted aryl bromides. rsc.orgresearchgate.net The use of these sophisticated ligands is critical to achieving reasonable yields and preventing side reactions, such as reduction, which can become prevalent with hindered substrates. rsc.org
Table 1: Representative Catalyst Systems for Cross-Coupling of Sterically Hindered Aryl Halides This table illustrates catalyst systems known to be effective for substrates analogous to this compound, highlighting the need for bulky, specialized ligands.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Application | Citation |
| Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene / Xylenes | Suzuki-Miyaura coupling of di-ortho-substituted aryl bromides | rsc.org |
| Pd(OAc)₂ / BI-DIME | t-BuOK | Toluene | Suzuki-Miyaura coupling of extremely hindered biaryls | researchgate.net |
| Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | Suzuki-Miyaura coupling of sterically hindered nitroarenes | mdpi.com |
| (t-Bu₃P)₂Pd | Various | Various | Cross-coupling of sterically hindered aryl silanolates with aryl chlorides/bromides | organic-chemistry.org |
| CuI / Pyrrole-ol Ligand | K₃PO₄ | Dioxane | C-N coupling of ortho-substituted aryl iodides with hindered amines | nih.gov |
The steric bulk of the di-tert-butoxy groups exerts profound control over the position of attack in both electrophilic and nucleophilic substitution reactions.
In electrophilic aromatic substitution (EAS), the two alkoxy groups are strong activating, ortho, para-directors due to their electronic effects. However, the positions ortho to these groups (C3 and C5) are severely hindered. The C3 position is flanked by the bromine and the C2-tert-butoxy group, while the C5 position is flanked by the C4-tert-butoxy group. Consequently, an incoming electrophile will preferentially attack the least sterically encumbered position, which is C6. While the electronic properties of the substituents activate the ring, steric hindrance is the dominant factor in determining the site of substitution. stackexchange.com Studies on similarly substituted systems confirm that bulky ortho-para directors often lead to a high preference for substitution at the para position (relative to the director), but in this polysubstituted case, the open C6 position becomes the most likely target. stackexchange.comrsc.org
Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally unfavorable. libretexts.org These reactions typically require the presence of strong electron-withdrawing groups (EWGs) in the ortho and/or para positions to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov The di-tert-butoxy groups are electron-donating, which deactivates the ring toward nucleophilic attack. Furthermore, the steric hindrance around the C1 carbon would significantly slow the rate of nucleophilic addition, making the SNAr pathway kinetically inaccessible under normal conditions. libretexts.org
Analysis of Electronic Effects of Alkoxy Substituents on Aromatic Ring Reactivity
The two tert-butoxy groups are powerful modulators of the electron density within the aromatic ring. Their influence is a combination of two opposing electronic effects: resonance and induction. youtube.com
The electronic influence of a substituent can be quantitatively assessed using Hammett substituent constants (σ). wikipedia.orgchempedia.info An alkoxy group, such as tert-butoxy, exhibits a dual electronic nature:
Resonance Effect (+R): The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, and is known as a positive resonance effect. youtube.comyoutube.com
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. youtube.comyoutube.com This is a negative inductive effect.
Table 2: Hammett Substituent Constants (σ) for Relevant Groups The σ values quantify the electronic effect of a substituent on the reactivity of a benzene (B151609) ring. Negative values indicate a net electron-donating effect, while positive values indicate a net electron-withdrawing effect. σ⁺ is used for reactions involving direct resonance stabilization of a positive charge.
| Substituent | σ_meta | σ_para | σ⁺_para | Dominant Effect | Citation |
| -OCH₃ | +0.12 | -0.27 | -0.78 | +R > -I | wikipedia.org |
| -C(CH₃)₃ | -0.10 | -0.20 | -0.26 | +I (Inductive) | stackexchange.com |
| -Br | +0.39 | +0.23 | +0.15 | -I > +R | wikipedia.org |
As shown in the table, the methoxy (B1213986) group (-OCH₃), a close analogue of the tert-butoxy group, has a negative σ_para value, indicating strong electron donation at the para position. The σ⁺ value is even more negative, highlighting its powerful ability to stabilize a positive charge at the para position through resonance. researchgate.net The two tert-butoxy groups in this compound thus render the ring highly electron-rich.
The rate-determining step in most electrophilic aromatic substitutions is the formation of a high-energy carbocation intermediate, known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com Any factor that stabilizes this intermediate will also stabilize the transition state leading to it, thereby lowering the activation energy and increasing the reaction rate. libretexts.org
The tert-butoxy groups in this compound play a crucial role in stabilizing the arenium ion. When electrophilic attack occurs, the positive charge in the intermediate is delocalized across the ring. Crucially, the lone pairs on the oxygen atoms of the tert-butoxy groups can participate in resonance, creating an additional, highly stable resonance structure where the positive charge resides on the oxygen atom and all atoms have a full octet. youtube.com This delocalization significantly lowers the energy of the intermediate, making the ring highly activated toward electrophilic substitution compared to benzene itself. libretexts.orgresearchgate.net
Transition State Analysis and Reaction Kinetics Studies
The study of transition states and reaction kinetics provides deeper insight into the energy profile and speed of a chemical reaction. For a complex molecule like this compound, these analyses are often performed using computational methods.
Transition state theory posits that reactants pass through a high-energy transition state on their way to becoming products. fiveable.me The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. fossee.in For reactions involving this compound, computational chemistry methods like Density Functional Theory (DFT) can be used to model the reaction pathway, locate the geometry of the transition state, and calculate its energy. fiveable.mee3s-conferences.orgchemrxiv.org Such calculations can predict which reaction pathway (e.g., substitution at C6 versus C5) is more favorable by comparing their respective activation energies. rsc.org
The kinetics of reactions involving this substrate are heavily influenced by the steric hindrance imposed by the tert-butoxy groups. While the electronic effects activate the ring, the steric bulk generally slows down the reaction rate by increasing the activation energy of the sterically demanding transition state.
Table 3: Conceptual Comparison of Relative Reaction Rates in Electrophilic Bromination This table provides a conceptual illustration of how steric and electronic factors affect reaction rates relative to benzene. Actual quantitative data for this compound is not available but can be inferred from established principles.
| Substrate | Electronic Effect of Substituents | Steric Hindrance | Predicted Relative Rate (k_rel) |
| Benzene | Reference | Low | 1 |
| Anisole (-OCH₃) | Activating (+R > -I) | Low | ~10⁴ |
| 1-Bromo-2,4-dimethoxybenzene | Highly Activating (2x -OCH₃) | Moderate | > 10⁴ |
| This compound | Highly Activating (2x -O-t-Bu) | Very High | < Rate of dimethoxy analogue |
As illustrated conceptually in Table 3, while the two alkoxy groups make the ring electronically much more reactive than benzene, the severe steric hindrance from the bulky tert-butyl groups would lead to a slower reaction rate compared to a less hindered analogue like 1-bromo-2,4-dimethoxybenzene. Kinetic studies on related hindered systems confirm that sterically demanding cross-coupling reactions require higher temperatures and longer reaction times to achieve good conversion, which is consistent with a higher activation energy barrier. rsc.orgresearchgate.net
Experimental Kinetic Studies and Reaction Rate Determinations
Similarly, a search for experimental kinetic studies and reaction rate determinations for this compound yielded no specific results. Kinetic data is essential for understanding reaction mechanisms and for the practical application of a compound in synthesis.
Advanced Characterization and Spectroscopic Analysis Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate molecular architecture of 1-Bromo-2,4-di-tert-butoxybenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Application of ¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques for Complex Architectures
The structural confirmation of this compound is definitively provided by ¹H and ¹³C NMR spectroscopy. In a typical ¹H NMR spectrum, the protons of the two tert-butoxy (B1229062) groups would be expected to produce a single, intense resonance peak due to their chemical equivalence, likely in the upfield region around 1.3-1.5 ppm. The aromatic protons, being in distinct chemical environments, would present as a more complex set of signals in the downfield region, typically between 6.5 and 7.5 ppm. The specific splitting patterns and coupling constants of these aromatic signals are crucial for confirming the 1,2,4-substitution pattern on the benzene (B151609) ring.
The ¹³C NMR spectrum provides further structural validation by detecting all unique carbon environments. For this compound, one would expect to observe distinct signals for the two types of methyl carbons and the two quaternary carbons of the tert-butoxy groups, in addition to the six signals corresponding to the carbon atoms of the benzene ring. The carbon atom bonded to the bromine atom would exhibit a characteristic chemical shift, influenced by the halogen's electronegativity and heavy atom effect.
Spectroscopic Detection and Quantification of Isomers and Reaction Intermediates
The synthesis of this compound may potentially yield isomeric byproducts, such as other brominated di-tert-butoxybenzene isomers. NMR spectroscopy is a powerful technique for the detection and quantification of such impurities. nih.gov Each isomer would possess a unique set of NMR signals due to the different symmetry and electronic environments of the aromatic protons and carbons. By carefully analyzing the ¹H and ¹³C NMR spectra of a reaction mixture, the presence of these isomers can be identified and their relative quantities determined by integrating the respective signal intensities.
Furthermore, in mechanistic studies of reactions involving this compound, NMR can be employed to detect and characterize transient reaction intermediates. For instance, in situ NMR monitoring could potentially identify and follow the concentration changes of key intermediates over the course of a reaction.
High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. The technique provides an exact mass measurement, which can be used to confirm the molecular formula C₁₄H₂₁BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the alkyl groups (around 2900-3000 cm⁻¹) and the aromatic ring (around 3000-3100 cm⁻¹). The C-O stretching of the ether linkages would likely appear in the region of 1200-1300 cm⁻¹. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the benzene ring would be a prominent feature in the Raman spectrum.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. While no published crystal structure for this compound is currently available, such a study would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the packing of the molecules in the crystal lattice and for correlating solid-state properties with the molecular structure. Studies on related brominated compounds have utilized this technique to great effect. nih.gov
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing mixtures containing this compound. High-performance liquid chromatography (HPLC), particularly with a reverse-phase column, would be a suitable method for separating the target compound from more polar or less polar impurities. nih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be optimized to achieve the best separation.
In-depth Analysis of this compound: Research Applications and Future Prospects
Despite a comprehensive search of scientific literature and chemical databases, information regarding the specific research applications of the chemical compound this compound as outlined is not available in published materials. The inquiries into its role as a precursor in stereoselective synthesis, its application in the development of novel ligands for catalysis, and its use as an intermediate for functional organic materials did not yield specific results for this particular molecule.
The detailed applications mentioned in the query, such as the synthesis of β-Methoxytyrosine analogues, the creation of bulky biarylphosphine ligands for palladium-catalyzed cross-coupling, and the production of polymers and optoelectronic materials, are well-documented for structurally related, yet distinct, compounds. For instance, precursors like 1-bromo-4-tert-butoxybenzene and various other substituted bromobenzenes are commonly cited in these fields. However, the specific combination of a bromo group at the 1-position and two tert-butoxy groups at the 2- and 4-positions on the benzene ring does not appear in the context of the requested applications in the available literature.
This lack of specific data prevents a detailed, evidence-based discussion as per the structured outline provided. Generating content for the specified sections would require extrapolation from related compounds, which would not adhere to the strict focus on "this compound."
Therefore, this article cannot be generated as requested due to the absence of specific research findings for this compound in the specified application areas. Further research or declassification of proprietary industrial data would be necessary to elaborate on the scientific contributions of this specific compound.
Research Applications and Potential Areas for Future Investigation
Utilization as Chemical Probes for Mechanistic Biological Investigations (e.g., in enzyme-catalyzed reactions)
Design and Synthesis of Conformationally Restricted Molecular Architectures
There is no accessible literature detailing the role of 1-Bromo-2,4-di-tert-butoxybenzene as a building block in the design or synthesis of molecules with restricted conformations. Research into its utility for creating sterically hindered or structurally complex molecular architectures has not been published in the sources reviewed.
Exploration of Sustainable and Economically Viable Synthesis and Application Routes
Information regarding the development of "green" or sustainable synthetic pathways to this compound is not available. Furthermore, there are no documented efforts focused on creating economically viable application routes for this specific compound.
While data on related compounds such as 1-Bromo-4-tert-butoxybenzene and 1-Bromo-2,4,6-tri-tert-butylbenzene are available and show applications in areas like the synthesis of other molecules fishersci.comchemicalbook.com, this information does not pertain to the specific subject of this article. The lack of specific findings for this compound underscores a potential gap in the current body of chemical research or indicates that such work is proprietary and not publicly disclosed.
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-2,4-di-tert-butoxybenzene, and how do steric effects influence reaction efficiency?
- Methodological Answer : The synthesis typically involves bromination of 2,4-di-tert-butoxybenzene. A common approach uses bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃ under anhydrous conditions. Steric hindrance from the bulky tert-butoxy groups may slow bromination kinetics; thus, elevated temperatures (60–80°C) or prolonged reaction times (12–24 hours) are often required . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended due to potential byproducts. Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2–1.5 equiv Br₂) .
Q. How can researchers confirm the regioselectivity of bromination in this compound?
- Methodological Answer : Regioselectivity is confirmed using nuclear magnetic resonance (NMR) spectroscopy. The ortho- and para-positions relative to the tert-butoxy groups are electron-rich, favoring electrophilic substitution. In ¹H NMR, deshielded aromatic protons adjacent to bromine show distinct splitting patterns (e.g., doublets at δ 7.2–7.5 ppm). Cross-validation with ¹³C NMR and mass spectrometry (HRMS) ensures structural integrity . Computational methods (DFT calculations) can predict substitution patterns by comparing activation energies for different positions .
Q. What are the standard purification protocols for this compound, given its sensitivity to hydrolysis?
- Methodological Answer : Due to hydrolytic instability of the tert-butoxy groups, purification should avoid protic solvents. Use anhydrous solvents (e.g., dichloromethane, hexane) and inert atmospheres (N₂/Ar). Flash chromatography with silica gel (pretreated with 5% triethylamine) minimizes acid-catalyzed degradation. For high-purity isolates (>98%), recrystallization in non-polar solvents (e.g., pentane at −20°C) is effective .
Advanced Research Questions
Q. How do steric and electronic effects of tert-butoxy groups impact cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodological Answer : The bulky tert-butoxy groups hinder transmetalation in cross-coupling reactions. Optimize conditions by using Pd(PPh₃)₄ or XPhos Pd G3 catalysts with high steric tolerance. Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, THF) enhance reactivity. Kinetic studies show that electron-donating tert-butoxy groups activate the aryl bromide toward oxidative addition but slow down subsequent steps due to steric crowding . Compare turnover frequencies (TOFs) with less hindered analogs (e.g., methoxy derivatives) to quantify steric effects .
Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?
- Methodological Answer : Challenges include peak broadening in NMR due to restricted rotation of tert-butoxy groups and low solubility in common deuterated solvents. Use high-field NMR (≥500 MHz) and elevated temperatures (40–60°C) to improve resolution. For mass spectrometry, electrospray ionization (ESI) may cause fragmentation of the tert-butyl groups; switch to MALDI-TOF or APCI for intact molecular ion detection . X-ray crystallography is often impractical due to poor crystallinity; instead, use computational docking to infer molecular geometry .
Q. How can researchers reconcile contradictory data on reaction yields reported in literature for derivatives of this compound?
- Methodological Answer : Contradictions often stem from differences in solvent purity, catalyst aging, or moisture levels. Reproduce experiments under strictly anhydrous conditions with freshly distilled solvents. Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, a Plackett-Burman design can screen variables in Suzuki couplings, revealing that residual water >100 ppm reduces yields by >30% . Meta-analyses of published data (e.g., Web of Science, Reaxys) help identify trends obscured by outlier studies .
Methodological Tables
Q. Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling
| Catalyst | Solvent | Temp (°C) | Yield (%) | Steric Tolerance | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 65 | Moderate | |
| XPhos Pd G3 | DMF | 100 | 82 | High | |
| Pd(OAc)₂/SPhos | Toluene | 90 | 58 | Low |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (500 MHz) | δ 1.35 (s, 18H, t-Bu), δ 7.45 (d, 2H) | t-Bu groups; aromatic protons ortho to Br |
| HRMS (ESI+) | [M+H]⁺ m/z 329.1128 (calc. 329.1130) | Confirms molecular formula C₁₄H₂₁BrO₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
